Glucagon-like peptide 2-(3-33) is a significant fragment of the glucagon-like peptide 2, which is a 33-amino acid peptide produced primarily in the intestinal L-cells. This peptide plays a crucial role in regulating gastrointestinal growth, enhancing mucosal cell survival, and promoting nutrient absorption. The full-length glucagon-like peptide 2 is derived from proglucagon through specific enzymatic cleavages, with glucagon-like peptide 2-(3-33) being one of its notable forms that retains biological activity .
Source: Glucagon-like peptide 2 is synthesized in the enteroendocrine cells of the small intestine and released in response to nutrient intake. It is also produced in the brain, indicating its widespread physiological relevance .
Classification: Glucagon-like peptide 2 belongs to the class of incretin hormones, which are involved in insulin regulation and gastrointestinal function. It is classified as a neuropeptide due to its synthesis in neural tissues and its neurotrophic effects .
The synthesis of glucagon-like peptide 2 occurs through post-translational modification of proglucagon. Proglucagon is processed by prohormone convertases, which cleave it at specific basic amino acid sites to produce various bioactive peptides, including glucagon-like peptide 1 and glucagon-like peptide 2. The cleavage that yields glucagon-like peptide 2-(3-33) occurs at the second amino acid position, where the alanine residue is removed by dipeptidyl peptidase IV, resulting in the truncated form .
Glucagon-like peptide 2-(3-33) consists of a sequence of amino acids that contributes to its biological activity. The molecular structure can be represented as follows:
Glucagon-like peptide 2-(3-33) undergoes several biochemical reactions that affect its stability and activity:
The mechanism of action for glucagon-like peptide 2-(3-33) involves binding to the glucagon-like peptide 2 receptor located on intestinal epithelial cells. This interaction triggers intracellular signaling pathways that promote:
Upon receptor activation, downstream signaling cascades are initiated, including activation of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways, leading to enhanced protein synthesis and cellular growth responses .
Studies have shown that this peptide remains biologically active even after enzymatic degradation processes, indicating its resilience as a therapeutic agent .
Glucagon-like peptide 2-(3-33) has several scientific applications:
Glucagon-like peptide 2-(3-33) is generated through the highly specific enzymatic cleavage of Glucagon-like peptide 2-(1-33) by Dipeptidyl Peptidase-4. This membrane-associated and soluble exopeptidase catalyzes the removal of the N-terminal dipeptide (Histidine-Alanine) from the full-length peptide. This cleavage event occurs rapidly following Glucagon-like peptide 2-(1-33) secretion from intestinal enteroendocrine L-cells into the circulation. The susceptibility of Glucagon-like peptide 2-(1-33) to Dipeptidyl Peptidase-4 is conferred by the presence of alanine at position 2, rendering it a canonical substrate for this ubiquitous protease [2] [6].
Table 1: Dipeptidyl Peptidase-4-Mediated Cleavage of Glucagon-like peptide 2
Characteristic | Glucagon-like peptide 2-(1-33) | Glucagon-like peptide 2-(3-33) |
---|---|---|
N-terminal Sequence | Histidine-Alanine-Aspartic Acid... | Aspartic Acid-Serine-Phenylalanine... |
Susceptibility to Dipeptidyl Peptidase-4 | High (Canonical Substrate) | Resistant |
Catalytic Efficiency (kcat/Km) | ~7.5 x 10^5 M⁻¹s⁻¹* | Not applicable |
In Vitro Half-life in Serum | ~7 minutes (Rats) | >24 hours |
Primary Cleavage Site | Histidine¹-Alanine² bond | Not cleaved by Dipeptidyl Peptidase-4 |
Representative value from purified enzyme studies; varies by species and enzyme source [6] |
The catalytic efficiency of Dipeptidyl Peptidase-4 towards Glucagon-like peptide 2-(1-33) is substantial, resulting in a remarkably short in vivo half-life of approximately 7 minutes for the intact hormone in rats. In vitro incubation experiments demonstrate this rapid conversion: When incubated with purified human placental Dipeptidyl Peptidase-4 or rat serum, Glucagon-like peptide 2-(1-33) is quantitatively degraded to Glucagon-like peptide 2-(3-33) within minutes. Crucially, serum obtained from Dipeptidyl Peptidase-4-deficient rats fails to catalyze this cleavage, providing definitive evidence of the enzyme's essential role in this metabolic conversion [6]. The species-specific differences in Dipeptidyl Peptidase-4 expression and activity significantly influence the observed bioactivity of exogenous Glucagon-like peptide 2-(1-33), explaining why early studies showed potent intestinotrophic effects in mice but markedly reduced efficacy in rats—a species with higher circulating Dipeptidyl Peptidase-4 activity [6].
Glucagon-like peptide 2-(3-33) constitutes a significant fraction of total Glucagon-like peptide 2 immunoreactivity in the systemic circulation under both fasting and postprandial conditions. Analytical techniques combining high-performance liquid chromatography separation with region-specific radioimmunoassays have enabled precise quantification of the relative proportions of intact Glucagon-like peptide 2-(1-33) versus its major metabolite, Glucagon-like peptide 2-(3-33), in plasma. In healthy human subjects, approximately 43% ± 3% of total circulating Glucagon-like peptide 2 immunoreactivity corresponds to the bioactive Glucagon-like peptide 2-(1-33) form under fasting conditions, with Glucagon-like peptide 2-(3-33) representing the predominant circulating molecular form [3].
Table 2: Relative Proportions of Glucagon-like peptide 2 Molecular Forms in Physiology and Disease
Physiological/Disease State | Intact Glucagon-like peptide 2-(1-33) (% of Total) | Glucagon-like peptide 2-(3-33) (% of Total) | Key Alterations |
---|---|---|---|
Healthy Humans (Fasting) | 43% ± 3% | 57% ± 3% | Baseline ratio |
Healthy Humans (Postprandial) | ~60-70% | ~30-40% | Increased intact proportion |
Ulcerative Colitis (Active) | 61% ± 6%* | 39% ± 6%* | Increased intact proportion |
Crohn's Disease (Active) | 59% ± 2%* | 41% ± 2%* | Increased intact proportion |
Short Bowel Syndrome (With Colon) | Markedly Elevated | Correspondingly Reduced | Adaptive increase in intact & total |
Significantly different from healthy controls (P < 0.01) [3] |
Postprandial nutrient ingestion stimulates L-cell secretion, increasing circulating levels of both molecular forms. However, the proportion of intact Glucagon-like peptide 2-(1-33) relative to Glucagon-like peptide 2-(3-33) often increases after meals, suggesting either a surge of newly secreted peptide temporarily overwhelming Dipeptidyl Peptidase-4 capacity or meal-induced reductions in enzyme activity. Pathophysiological conditions significantly alter this equilibrium. Patients with active inflammatory bowel disease (ulcerative colitis or Crohn's disease) exhibit not only elevated absolute levels of bioactive Glucagon-like peptide 2-(1-33) (229% ± 65% and 317% ± 89% of normal, respectively) but also a significantly increased proportion of intact hormone (61% ± 6% and 59% ± 2%, respectively). This shift correlates with a substantial reduction in plasma Dipeptidyl Peptidase-4 activity (1.4 ± 0.3 mU/ml in inflammatory bowel disease versus 5.0 ± 1.1 mU/ml in controls), indicating an adaptive response to intestinal injury that enhances bioactive Glucagon-like peptide 2-(1-33) availability for mucosal repair [3]. Similarly, adaptive increases in intact Glucagon-like peptide 2-(1-33) occur in conditions like short bowel syndrome with a preserved colon, facilitating intestinal growth and improved nutrient absorption [7].
The discovery and characterization of Glucagon-like peptide 2-(3-33) have been intrinsically linked to understanding the broader biology of proglucagon-derived peptides. While Glucagon-like peptide 1 (the other major glucagon-like peptide) garnered initial attention for its insulinotropic effects, the pivotal role of Glucagon-like peptide 2 in intestinal growth emerged later. Observations that proglucagon-expressing intestinal tumors in mice caused dramatic small bowel hypertrophy prompted investigations into which proglucagon-derived peptide(s) mediated this effect. While early studies implicated glicentin, subsequent research demonstrated that synthetic Glucagon-like peptide 2-(1-33) administration induced even more robust intestinal growth. This discovery highlighted Glucagon-like peptide 2 as a potent, specific intestinotrophic factor and simultaneously focused attention on its major circulating metabolite, Glucagon-like peptide 2-(3-33) [7] [9].
Research into Glucagon-like peptide 2-(3-33) has profoundly shaped understanding of Glucagon-like peptide 2 receptor pharmacology:
Competitive Antagonism: Glucagon-like peptide 2-(3-33) binds the Glucagon-like peptide 2 receptor with an affinity approximately 7.5% that of Glucagon-like peptide 2-(1-33). Functional studies in cells expressing the transfected human Glucagon-like peptide 2 receptor demonstrate that Glucagon-like peptide 2-(3-33) acts primarily as a competitive antagonist. It dose-dependently shifts the Glucagon-like peptide 2-(1-33) dose-response curve to the right in cyclic adenosine monophosphate accumulation assays. Administration of Glucagon-like peptide 2-(3-33) (100 μg or 500 μg) alongside Glucagon-like peptide 2-(1-33) (5 μg) in mice significantly attenuates the intestinal growth response compared to Glucagon-like peptide 2-(1-33) alone [1] [4].
Partial Agonist Activity: Despite its primary antagonistic role, Glucagon-like peptide 2-(3-33) exhibits weak partial agonist activity at the Glucagon-like peptide 2 receptor. In vitro, it stimulates cyclic adenosine monophosphate accumulation with only 15% of the efficacy of Glucagon-like peptide 2-(1-33) and a potency more than 100-fold lower. In vivo administration of high doses (25 μg) induces modest but statistically significant growth responses in the small and large intestines of mice, though markedly less than equivalent molar doses of intact Glucagon-like peptide 2-(1-33). This low intrinsic efficacy underlies its complex pharmacology, functioning as an antagonist under physiological conditions where Glucagon-like peptide 2-(1-33) is present, but potentially exerting weak agonist effects when administered alone at high concentrations or in specific tissue contexts [1].
Metabolic Implications: Beyond modulating Glucagon-like peptide 2 receptor signaling, Glucagon-like peptide 2-(3-33) may possess distinct metabolic activities. Studies in high-fat diet-fed mice show that chronic Glucagon-like peptide 2-(3-33) treatment exacerbates dyslipidemia and hepatic lipid accumulation. It also induces hyperglycemia, glucose intolerance, elevated post-glucose load plasma insulin, increased pancreas weight, and β-cell expansion. These effects suggest potential roles for this metabolite or related pathways in modulating lipid and glucose metabolism, possibly involving receptors beyond the classical Glucagon-like peptide 2 receptor or reflecting consequences of prolonged Glucagon-like peptide 2 pathway antagonism [4].
The existence and properties of Glucagon-like peptide 2-(3-33) have been fundamental to therapeutic development targeting the Glucagon-like peptide 2 pathway. Its rapid generation from native Glucagon-like peptide 2-(1-33) explained the short half-life and limited efficacy of the native hormone in early clinical studies. This knowledge directly led to the rational design of Dipeptidyl Peptidase-4-resistant Glucagon-like peptide 2 analogs, such as Teduglutide (Glucagon-like peptide 2-(1-33) with an Alanine² to Glycine² substitution). Teduglutide exhibits complete resistance to Dipeptidyl Peptidase-4 cleavage in vitro and markedly enhanced in vivo stability and potency, leading to its approval for treating short bowel syndrome. Further structure-activity relationship studies informed by the inactivation mechanism continue to drive the development of next-generation analogs like Apraglutide and Glepaglutide, featuring additional modifications for prolonged activity [6] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7